1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid
Overview
Description
This compound is a derivative of pyrimidine, which is a key component of nucleic acids . It has been used in the fabrication of functional supramolecular assemblies and materials . It is also related to 2-ureido-4 [1H]-6-methyl-pyrimidinone (UPy), which has high association constants .
Synthesis Analysis
The compound can be synthesized by alkylation of 6-methyl-2-thiouracil with bromoacetic and chloroacetic acid esters . The reactions were carried out in ethanol in the presence of sodium ethoxide, in DMF in the presence of triethylamine or sodium carbonate, and in aqueous sodium hydroxide .Molecular Structure Analysis
The molecular structure of this compound is based on the pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl group is attached to the piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
The compound can react with aliphatic amines to give the corresponding acetamides . Its reactions with hydrazine hydrate and aniline afford 2-hydrazinyl- and 2-anilino-6-methylpyrimidin-4 (3 H )-ones, respectively .Scientific Research Applications
Antimicrobial and Anticancer Potential : Sharma et al. (2012) synthesized a series of compounds related to the one , evaluating them for antimicrobial and anticancer properties. One compound showed significant antimicrobial potential against Escherichia coli and potent anticancer activity against a colon cancer cell line, highlighting the potential medical applications of these compounds (Sharma et al., 2012).
Molecular Docking and Synthesis Studies : A study by Holam et al. (2022) involved molecular docking, synthesis, and evaluation of derivatives of this compound. The docking results indicated high affinity with CDK4 protein, suggesting possible applications in targeting specific proteins in cells (Holam et al., 2022).
Synthesis of Alkaloid Derivatives : Takahata et al. (2006) described a novel route to synthesize piperidine-related alkaloids using a C2-symmetric compound as a starting material, demonstrating the chemical versatility of these compounds (Takahata et al., 2006).
Diversity-Oriented Synthesis for Biological Activities : Baškovč et al. (2012) developed a diversity-oriented synthesis method for 1,6-dihydropyrimidine derivatives. This approach facilitates the exploration of these compounds for various biological activities (Baškovč et al., 2012).
Antibacterial Agents Synthesis and Evaluation : Matsumoto and Minami (1975) synthesized and evaluated the antibacterial activity of several compounds, including those related to the compound . They demonstrated potent antibacterial properties, particularly against gram-negative bacteria (Matsumoto & Minami, 1975).
Anti-angiogenic and DNA Cleavage Studies : Kambappa et al. (2017) synthesized novel piperidine derivatives and evaluated their anti-angiogenic and DNA cleavage activities, indicating potential for cancer treatment (Kambappa et al., 2017).
Synthesis of Antimicrobial Compounds : Shastri (2019) prepared a series of dihydropyrimidine derivatives, showing significant antimicrobial activity, which could have implications for developing new antibiotics (Shastri, 2019).
Future Directions
properties
IUPAC Name |
1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-7-6-9(15)13-11(12-7)14-4-2-8(3-5-14)10(16)17/h6,8H,2-5H2,1H3,(H,16,17)(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFCTRRQTOQPMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.